molecular formula C24H25N3O4S B255818 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B255818
M. Wt: 451.5 g/mol
InChI Key: JZNDWIBXJCCFEZ-UHFFFAOYSA-N
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Description

2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a propanamido group, a pyridinylmethyl group, and a cyclopenta[b]thiophene carboxamide core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, including nucleophilic substitution, amidation, and cyclization reactions. The synthetic route typically begins with the preparation of the methoxyphenoxy and pyridinylmethyl intermediates, followed by their coupling with the cyclopenta[b]thiophene core under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy or pyridinylmethyl groups.

    Amidation: The formation of amide bonds is a key step in its synthesis, typically involving reagents like carbodiimides or acid chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Its stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Propanamide, N-(3-methoxyphenyl)-3-phenyl-: This compound shares the methoxyphenyl and propanamido groups but lacks the cyclopenta[b]thiophene core.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a pyridinyl group and a cyclopropanesulfonamide moiety, but its overall structure and reactivity differ significantly.

The unique structural elements of this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(2-methoxyphenoxy)propanoylamino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-15(31-19-10-4-3-9-18(19)30-2)22(28)27-24-21(17-8-5-11-20(17)32-24)23(29)26-14-16-7-6-12-25-13-16/h3-4,6-7,9-10,12-13,15H,5,8,11,14H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

JZNDWIBXJCCFEZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CN=CC=C3)OC4=CC=CC=C4OC

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CN=CC=C3)OC4=CC=CC=C4OC

Origin of Product

United States

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